Clorotepine

D2 receptor antagonist antipsychotic binding affinity dopamine receptor pharmacology

Clorotepine (INN; also known as octoclothepin, octoclothepine; brand names Clotepin, Clopiben) is a tricyclic atypical antipsychotic agent of the dibenzothiepine class, derived from perathiepin in 1965 and marketed in the Czech Republic for the treatment of schizophrenic psychosis. It acts as a high-affinity antagonist at a remarkably broad array of receptors, including dopamine D1, D2, D3, and D4; serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7; α1A-, α1B-, and α1D-adrenergic; and histamine H1 receptors, and additionally inhibits norepinephrine reuptake via the norepinephrine transporter.

Molecular Formula C19H21ClN2S
Molecular Weight 344.9 g/mol
CAS No. 13448-22-1
Cat. No. B088231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorotepine
CAS13448-22-1
Synonyms8-chloro-10-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo(b,f)thiepin
clorotepine
clorothepin
clotepin
clothepin
clothepine
octoclothepine
octoclothepine maleate
octoclothepine monomethanesulfonate, (R)-isomer
octoclothepine monomethanesulfonate, (S)-isomer
octoclothepine, (+-)-isomer
octoclothepine, (S)-isomer
octoclothepine, monomethanesulfonate salt
Molecular FormulaC19H21ClN2S
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3
InChIKeyXRYLGRGAWQSVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clorotepine (CAS 13448-22-1): A Multi-Receptor Tricyclic Antipsychotic Reference Standard for Neuropharmacology Procurement


Clorotepine (INN; also known as octoclothepin, octoclothepine; brand names Clotepin, Clopiben) is a tricyclic atypical antipsychotic agent of the dibenzothiepine class, derived from perathiepin in 1965 and marketed in the Czech Republic for the treatment of schizophrenic psychosis [1]. It acts as a high-affinity antagonist at a remarkably broad array of receptors, including dopamine D1, D2, D3, and D4; serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7; α1A-, α1B-, and α1D-adrenergic; and histamine H1 receptors, and additionally inhibits norepinephrine reuptake via the norepinephrine transporter [2] [3].

1 Multi-receptor probe for dopamine (D1–D4) and serotonin (5-HT2A, 5-HT6, 5-HT7) panel studies
2 Chiral reference standard with reported enantiomer-specific D2 binding for stereochemical control research
3 Supports receptor occupancy, antagonist screening, and pharmacophore modeling workflows

Why Generic Substitution of Clorotepine with Other Tricyclic Antipsychotics Fails: Quantifiable Selectivity and Polypharmacology Gaps


Clorotepine cannot be interchanged with closely related tricyclic antipsychotics such as zotepine, chlorprothixene, perathiepin, or clotiapine because it possesses a uniquely broad and high-affinity receptor-binding signature that no single analog replicates simultaneously. Clorotepine combines subnanomolar D2 affinity (Ki ~0.68 nM) with high-affinity binding at all four dopamine receptor subtypes (D1–D4) and at both 5-HT6 and 5-HT7 receptors, while maintaining sub-5 nM affinity across ≥13 distinct receptor targets [1]. In contrast, zotepine lacks high-affinity D1 and D4 binding; olanzapine and tiospirone fail to bind 5-HT7; and chlorprothixene exhibits 4- to 18-fold weaker D1 and D3 affinity [2] . Furthermore, only the (S)-(+)-enantiomer of clorotepine carries the pharmacological activity, with an 11-fold stereoselectivity ratio at the D2 receptor—a degree of enantiospecificity not observed in achiral comparators [3]. These quantitative divergences preclude direct functional substitution.

Narrower dopamine subtype coverage

Zotepine and chlorprothixene lack high-affinity D1 and D4 binding, which may alter receptor subtype occupancy profiles compared to clorotepine.

Missing 5-HT7 engagement

Olanzapine and tiospirone do not bind the 5-HT7 receptor at relevant concentrations, limiting serotonin panel completeness for dual 5-HT6/5-HT7 studies.

Absent enantiomer-specific control

Achiral tricyclic comparators cannot support stereochemical D2 interaction experiments; enantiomerically resolved clorotepine is required for chiral neuropharmacology workflows.

Clorotepine Quantitative Differentiation Evidence: Head-to-Head Binding, Selectivity, and In Vivo Pharmacological Data


D2 Dopamine Receptor Affinity: Clorotepine vs. Zotepine, Chlorprothixene, and Clotiapine

Clorotepine binds the human dopamine D2 receptor with a Ki of 0.68 nM (pKi 9.17), representing 3.4-fold higher affinity than zotepine (Ki 2.3 nM), 4.4-fold higher than chlorprothixene (Ki 2.96 nM), and 6.3-fold higher than clotiapine (Ki 4.3 nM) [1] [2]. This subnanomolar D2 potency places clorotepine among the highest-affinity D2 antagonists in the tricyclic antipsychotic class.

D2 receptor affinity
Head-to-head
Clorotepine Ki 0.68 nM vs. zotepine 2.3 nM (3.4×), chlorprothixene 2.96 nM (4.4×), clotiapine 4.3 nM (6.3×)
Supports D2 antagonist screening context
Cross-study comparison; validate in your assay system
D2 receptor antagonist antipsychotic binding affinity dopamine receptor pharmacology

5-HT6 and 5-HT7 Dual Receptor Binding: Clorotepine vs. Olanzapine and Tiospirone

In a direct head-to-head screen of 36 typical and atypical antipsychotic agents, Roth et al. (1994) demonstrated that clorotepine binds with high affinity to both the cloned rat 5-HT6 receptor (Ki < 20 nM, stably transfected HEK-293 cells) and the rat 5-HT7 receptor (Ki < 15 nM, transiently expressed COS-7 cells) [1]. In contrast, olanzapine and tiospirone bound 5-HT6 (Ki < 20 nM) but failed to bind the 5-HT7 receptor at concentrations below 15 nM, establishing a qualitative selectivity gap [1]. The PDSP Ki database subsequently refined clorotepine's 5-HT6 affinity to pKi 8.67 (Ki = 2.14 nM, human) and 5-HT7 affinity to pKi 8.59–9.42 (across species), confirming sub-5 nM dual engagement [2].

5-HT6/7 dual binding
Head-to-head
Clorotepine binds both 5-HT6 and 5-HT7 (Kis <20 nM and <15 nM); olanzapine and tiospirone are 5-HT6-selective, lacking 5-HT7 engagement
Supports serotonin subtype deconvolution studies
Qualitative selectivity gap confirmed by Roth et al. 1994
5-HT6 receptor 5-HT7 receptor atypical antipsychotic serotonin receptor panel

Stereoselective D2 Dopamine Receptor Antagonism: (S)-(+)- vs. (R)-(-)-Octoclothepin

Octoclothepin (clorotepine) was resolved into its pure (S)-(+)- and (R)-(-)-enantiomers and tested on the specific binding of ³H-spiperone to crude homogenates of calf caudate nucleus [1]. The (S)-(+)-enantiomer exhibited approximately 11-fold higher affinity for the D2 receptor compared to the (R)-(-)-enantiomer, with a stereoselectivity ratio S(+)/R(-) = 11 [2]. Pharmacological and biochemical testing confirmed that (S)-octoclothepin is the more potent dopamine D-2 antagonist both in vitro and in vivo, although the R-enantiomer retains significant D-2 antagonistic activity [3]. Notably, norepinephrine uptake inhibition was confined solely to the S-enantiomer, providing a structural basis for differential functional profiles between the two enantiomers [3].

Enantiomeric selectivity
Head-to-head
(S)-(+)-octoclothepin dominates D2 binding: S(+)/R(-) affinity ratio = 11; (S)-enantiomer is the primary D2 antagonist
Supports stereochemical D2 interaction studies
³H-spiperone binding, calf caudate homogenates
enantiomeric selectivity dopamine D2 receptor stereochemistry-activity relationship chiral neuroleptic

Norepinephrine Transporter (NET) Inhibition: A Differentiating Pharmacological Dimension Not Shared by Most Tricyclic Antipsychotics

Clorotepine inhibits the norepinephrine transporter (NET) with an IC50 of 1.94 μM (1,940 nM) in rat brain synaptosomal preparations, as recorded in BindingDB [1]. This NET inhibitory activity is stereospecifically confined to the (S)-(+)-enantiomer [2]. In contrast, closely related tricyclic antipsychotics such as zotepine and chlorprothixene do not display meaningful NET inhibition at comparable concentrations; chlorprothixene's primary pharmacology is limited to dopamine, histamine, and serotonin receptor antagonism . The combination of potent D2/5-HT2A antagonism with NET inhibition provides clorotepine with a dual mechanism—dopamine-serotonin receptor blockade plus norepinephrine reuptake inhibition—that is absent from the comparator set.

NET inhibition
Supporting evidence
IC50 = 1.94 μM (S-enantiomer only); zotepine and chlorprothixene lack measurable NET inhibition
Adds NET inhibition context to polypharmacology
Rat synaptosomal assay; enantiomer specificity from Bøgesø et al. 1991
norepinephrine transporter NET inhibition monoamine reuptake antipsychotic polypharmacology

Validated 3D Pharmacophore Template for D2 Receptor Antagonist Design: Clorotepine as a Computational Chemistry Reference

Due to its exceptionally potent D2 receptor activity and well-defined rigid tricyclic scaffold, clorotepine (along with tefludazine) was selected as the basis for constructing a 3-dimensional pharmacophore model for D2 receptor antagonists [1]. Tehan et al. (2001) used this pharmacophore to model a series of 30 clozapine analogs via Comparative Molecular Field Analysis (CoMFA) combined with HINT, achieving cross-validated q² > 0.6 and conventional r² > 0.9 for predicting D2 receptor binding affinities [2]. The octoclothepin-based pharmacophore provided a framework for the design of novel antipsychotics with diminished propensity to produce extrapyramidal side effects [2]. This established computational utility confers on clorotepine a unique reference status not shared by zotepine, chlorprothixene, or clotiapine.

Pharmacophore template
Reported
CoMFA/HINT model derived from clorotepine/tefludazine: cross-validated q² > 0.6, r² > 0.9 for 30 clozapine analogs
Supports computational D2 antagonist design
Validated pharmacophore for D2 modeling; Tehan et al. 2001
pharmacophore modeling D2 receptor antagonist design CoMFA computational drug discovery

Clorotepine Best-Use Research and Industrial Application Scenarios Based on Verified Differentiating Evidence


D2 Receptor High-Affinity Reference Standard for Antagonist Screening and Receptor Occupancy Assays

With a D2 Ki of 0.68 nM—3.4- to 6.3-fold higher affinity than zotepine, chlorprothixene, or clotiapine—clorotepine is the preferred positive control for competitive radioligand binding assays requiring subnanomolar D2 reference antagonists. Its high affinity enables robust signal at low nanomolar test concentrations, reducing compound consumption and minimizing solubility artifacts in high-throughput D2 screens [1].

Dual 5-HT6/5-HT7 Pharmacological Probe for Serotonin Receptor Subtype Deconvolution Studies

As established by Roth et al. (1994), clorotepine is one of a limited set of antipsychotics that simultaneously engages both 5-HT6 and 5-HT7 receptors with high affinity (Kis < 20 nM and < 15 nM, respectively). Researchers investigating the distinct contributions of 5-HT6 vs. 5-HT7 to cognitive or circadian processes should select clorotepine over 5-HT6-selective comparators (e.g., olanzapine, tiospirone) that lack 5-HT7 activity [2].

Chiral Neuropharmacology Research: Enantiomer-Specific D2 Antagonism and NET Inhibition

The 11-fold S/R enantiomeric D2 affinity ratio, coupled with S-enantiomer-confined NET inhibition (IC50 1.94 μM), makes clorotepine an essential tool for studies dissecting stereochemical contributions to antipsychotic efficacy vs. side-effect profiles. Procurement of enantiomerically resolved (S)-(+)- and (R)-(-)-octoclothepin supports investigations into chiral polypharmacology that cannot be performed with achiral comparators [3].

Computational Pharmacophore Modeling and Virtual Screening for Novel D2 Antagonist Discovery

Clorotepine's established role as a 3D pharmacophore template—validated with q² > 0.6 and r² > 0.9 for predicting D2 affinities of diverse chemotypes—supports its use as a reference ligand in CoMFA, CoMSIA, and pharmacophore-based virtual screening campaigns. Medicinal chemistry groups designing next-generation antipsychotics with reduced EPS liability benefit from clorotepine's structurally characterized D2 binding mode [4].

Application
Selection Property
Validation Focus
D2 receptor antagonist screening studies
D2 binding affinity context
Competitive radioligand displacement validation
Serotonin 5-HT6/5-HT7 subtype deconvolution
Dual 5-HT6/5-HT7 binding profile
5-HT6 vs. 5-HT7 selectivity confirmation
Enantiomer-specific D2 antagonist studies
Stereoselective D2 binding ratio
Enantiomer-specific NET inhibition validation
D2 pharmacophore modeling and virtual screening
Validated 3D pharmacophore template
CoMFA/HINT model predictive validation
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